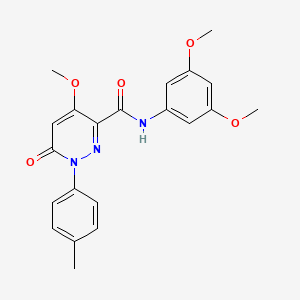

N-(3,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-13-5-7-15(8-6-13)24-19(25)12-18(29-4)20(23-24)21(26)22-14-9-16(27-2)11-17(10-14)28-3/h5-12H,1-4H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLNZKQIEFZBOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethoxyaniline with 4-methoxybenzoyl chloride to form an intermediate amide. This intermediate can then undergo cyclization with 4-methylphenylhydrazine to form the pyridazine ring. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or substituted aromatic compounds.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use in studying enzyme interactions and protein binding.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(3,5-dimethoxyphenyl)-4-methoxy-1-phenyl-6-oxopyridazine-3-carboxamide

- N-(3,5-dimethoxyphenyl)-4-methoxy-1-(4-chlorophenyl)-6-oxopyridazine-3-carboxamide

Uniqueness

N-(3,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups and the pyridazine ring structure provides distinct properties that differentiate it from similar compounds.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthetic pathway of N-(3,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide?

- Methodological Answer : Synthesis optimization requires multi-step reaction planning with attention to substituent compatibility. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilicity during carboxamide coupling steps, while temperature control (e.g., 80–100°C) minimizes side reactions. Catalysts like DMAP improve acylation efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures product purity .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to assign aromatic and methoxy protons, and X-ray crystallography for stereochemical validation. For crystallographic refinement, use SHELXL (single-crystal datasets at ≤1.0 Å resolution) to resolve electron density maps, particularly for the pyridazine ring conformation .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer : Prioritize in vitro assays:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Targeted activity : Molecular docking (AutoDock Vina) to predict binding affinity for kinases or receptors .

Advanced Research Questions

Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, solvent effects). Perform multi-parametric SAR analysis:

- Normalize data using Z-score transformations.

- Validate outliers via orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays).

- Use meta-analysis tools (RevMan) to reconcile conflicting results .

Q. What strategies address low aqueous solubility during pharmacological testing?

- Methodological Answer : Solubility-activity trade-offs require balancing lipophilicity (logP) and bioavailability:

- Structural modification : Introduce hydrophilic groups (e.g., sulfonate) at the 3,5-dimethoxyphenyl moiety .

- Formulation : Use co-solvents (PEG-400) or nanoemulsions (lipid-based carriers) for in vivo studies .

Q. How can crystallographic challenges (e.g., twinning) be mitigated during structural analysis?

- Methodological Answer : For twinned crystals, employ SHELXD for dual-space iterative phasing and refine with TWINLAWS. High-resolution synchrotron data (λ = 0.7–1.0 Å) improve anomalous dispersion for heavy-atom substructures .

Q. What computational methods predict metabolic stability of this compound?

- Methodological Answer : Use in silico tools:

- CYP450 metabolism : Schrödinger’s QikProp for substrate likelihood (CYP3A4/2D6).

- Half-life estimation : Molecular dynamics (GROMACS) to simulate hepatic microsomal degradation .

Q. How to design multi-step synthesis scale-up without compromising yield?

- Methodological Answer : Apply Quality by Design (QbD) principles:

- Optimize intermediates via DoE (Design-Expert software) for temperature/pH robustness.

- Implement flow chemistry for exothermic steps (e.g., ring closure) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.